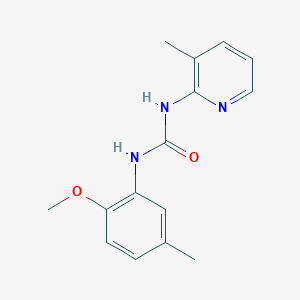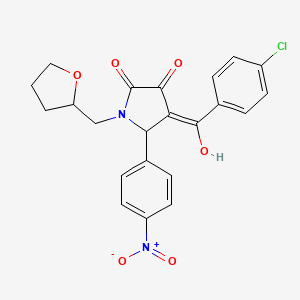![molecular formula C17H16N2OS B5402131 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole](/img/structure/B5402131.png)
2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a heterocyclic imidazole derivative that has been synthesized using different methods, and it exhibits promising biological activities that make it a potential lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole is not fully understood. However, studies have shown that this compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been reported to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole are diverse. This compound has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, leading to potential drug-drug interactions. Moreover, it has been reported to induce oxidative stress, which can lead to cellular damage and contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole in lab experiments include its potent biological activities, which make it a potential lead compound for drug development. However, its limitations include its low solubility in water, which can make it difficult to use in certain assays. Moreover, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical trials.
Future Directions
There are several future directions for research on 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole. One direction is to explore its potential as a lead compound for the development of new drugs to treat cancer, inflammation, and infectious diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Moreover, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its safety and efficacy in humans. Overall, 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole holds great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole can be achieved by different methods. One of the most common methods involves the reaction of 2-(2-furyl)phenylacetonitrile and 3-mercapto-1,2-propanediol in the presence of a base such as potassium carbonate. The reaction proceeds through a series of steps that involve the formation of an intermediate thioether, which is then cyclized to form the imidazole ring.
Scientific Research Applications
The potential applications of 2-[2-(2-furyl)phenyl]-1-(tetrahydro-3-thienyl)-1H-imidazole in scientific research are diverse. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been reported to possess anti-inflammatory, antifungal, and antibacterial activities, making it a potential lead compound for the development of new drugs to treat these diseases.
properties
IUPAC Name |
2-[2-(furan-2-yl)phenyl]-1-(thiolan-3-yl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-2-5-15(14(4-1)16-6-3-10-20-16)17-18-8-9-19(17)13-7-11-21-12-13/h1-6,8-10,13H,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUXZLODVDELRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2C=CN=C2C3=CC=CC=C3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenyl-5-(trifluoromethyl)-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]-1H-pyrazole-4-carbohydrazide](/img/structure/B5402057.png)
![N-allyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5402063.png)
![5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-propylpyridin-2-amine](/img/structure/B5402069.png)
![allyl 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B5402086.png)
![2-[2-(3-allyl-4-hydroxy-5-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5402099.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5402105.png)
![3-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5402112.png)
![4-cyclopentyl-N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrimidin-2-amine](/img/structure/B5402115.png)
![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402125.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B5402133.png)
![3-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}methyl)benzoic acid](/img/structure/B5402134.png)

![2-{[4-(aminosulfonyl)phenyl]thio}-N-cyclohexylacetamide](/img/structure/B5402155.png)
